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  • Product: 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole
  • CAS: 959977-85-6

Core Science & Biosynthesis

Foundational

4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole: Chemical Structure, Synthesis, and Medicinal Applications

Executive Summary The compound 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (CAS: 959977-85-6) is a highly functionalized heterocyclic scaffold that plays a pivotal role in modern medicinal chemistry, particularly in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (CAS: 959977-85-6) is a highly functionalized heterocyclic scaffold that plays a pivotal role in modern medicinal chemistry, particularly in the development of kinase inhibitors. Structurally characterized by a central 1,3-oxazole ring flanked by a phenyl group at the C-4 position and a thiophene ring at the C-5 position, this compound serves as a critical intermediate and structural analog for potent, orally bioavailable inhibitors of the stress-activated p38α MAP kinase.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the thermodynamic rationale behind its regioselective synthesis, and its biological relevance in the treatment of inflammatory diseases such as rheumatoid arthritis.

Physicochemical Profile and Structural Dynamics

The molecular architecture of 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole provides an optimal balance of lipophilicity and hydrogen-bond accepting capability, making it highly suitable for penetrating cellular membranes and binding to deep hydrophobic kinase pockets [1].

PropertyValue
IUPAC Name 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole
CAS Registry Number 959977-85-6
Molecular Formula C₁₃H₉NOS
Molecular Weight 227.28 g/mol
Exact Mass 227.04000 Da
Topological Polar Surface Area (TPSA) 54.27 Ų
Calculated LogP 4.07
Key Structural Motifs 1,3-Oxazole core, C-4 Phenyl, C-5 Thiophen-2-yl

Data synthesized from established chemical registries [3].

Mechanistic Synthesis: Overcoming Regioselectivity Challenges

The primary challenge in synthesizing 4,5-disubstituted oxazoles is achieving high regioselectivity during the functionalization of the C-4 position. Direct electrophilic substitution often yields mixtures of C-2 and C-4 isomers. To overcome this, researchers at Pfizer developed a highly scalable, thermodynamically driven protocol [1, 2].

The Thermodynamic Rationale for C-4 Bromination

The synthesis relies on the lithiation of 5-(thiophen-2-yl)oxazole. When treated with a strong base (LHMDS), deprotonation initially occurs at the most acidic C-2 position, forming the kinetic product, 2-lithiooxazole.

The Causality of Experimental Choices: If quenched immediately or at very low temperatures, this kinetic intermediate yields the undesired C-2 brominated product. However, by utilizing N,N-dimethylformamide (DMF) —a strongly polar aprotic solvent—and aging the reaction at -15 °C for 30 minutes , the system is given the thermodynamic opportunity to fully equilibrate. The 2-lithiooxazole undergoes a ring-opening tautomerization to form an acyclic isonitrile enolate. Because the acyclic form is highly solvated and stabilized in DMF, the equilibrium shifts overwhelmingly in its favor. Subsequent trapping with N-bromosuccinimide (NBS) at -70 °C results in ring closure and exclusive bromination at the C-4 position (>98:2 regioselectivity) [2].

Synthesis Start 5-(Thiophen-2-yl)oxazole Lithiation LHMDS / DMF -15 °C (30 min) Start->Lithiation Eq1 2-Lithiooxazole (Kinetic) Lithiation->Eq1 Eq2 Acyclic Isonitrile Enolate (Thermodynamic) Eq1->Eq2 Equilibration in DMF Bromination NBS Quench -70 °C Eq2->Bromination Regioselective Trapping Intermediate 4-Bromo-5-(thiophen-2-yl)oxazole Bromination->Intermediate Suzuki Phenylboronic Acid Pd(dppf)Cl2 Intermediate->Suzuki Product 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole Suzuki->Product

Figure 1: Mechanistic workflow for the regioselective synthesis of the target oxazole.

Protocol 1: Regioselective C-4 Bromination

This protocol is a self-validating system designed to prevent C-2 contamination.

  • Preparation: Charge a dry reactor with 5-(thiophen-2-yl)oxazole (1.00 equiv) and anhydrous DMF. Cool the solution to a range of -15 °C to -10 °C under an argon atmosphere.

  • Lithiation: Slowly add 1.0 M Lithium bis(trimethylsilyl)amide (LHMDS) in THF (1.05 equiv) via syringe, maintaining the internal temperature strictly below -10 °C.

  • Thermodynamic Aging (Critical Step): Stir the reaction mixture at -15 °C for exactly 30 minutes. Validation Check: Failure to age the reaction will result in >20% of the C-2 bromo isomer.

  • Quenching: Cool the mixture rapidly to -78 °C. Add a pre-cooled solution of NBS (1.00 equiv) in anhydrous DMF dropwise, ensuring the exothermic quench does not raise the internal temperature above -65 °C.

  • Isolation: Warm to room temperature, quench with water, and extract with MTBE. Crystallize from MTBE/hexanes.

  • In-Process Control (IPC): Analyze via HPLC. The product must contain <0.2% of the 2-bromooxazole impurity [2].

Protocol 2: Suzuki-Miyaura Coupling and Metal Purging
  • Coupling: Combine 4-bromo-5-(thiophen-2-yl)oxazole (1.0 equiv), phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a biphasic mixture of 2-methyltetrahydrofuran (2-MeTHF) and water.

  • Reaction: Heat to 75 °C for 18 hours under nitrogen.

  • Metal Purging (Critical Step): To remove highly toxic palladium and iron residues, add triethylamine (Et₃N) to the organic phase during the aqueous workup. The amine coordinates with the residual metals, pulling them into the aqueous waste stream.

  • Validation Check: Analyze the final crystallized 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Pd and Fe levels must be validated at <10 ppm [1].

Biological Relevance in Drug Development

Targeting the p38α MAP Kinase Pathway

The 4,5-disubstituted oxazole core is a privileged scaffold in the design of p38α mitogen-activated protein (MAP) kinase inhibitors. p38α is a central signaling node activated by cellular stress and inflammatory cytokines. Its downstream signaling directly regulates the biosynthesis of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) [1].

Molecules structurally analogous to 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole were developed to capture the clinical efficacy of COX-2 inhibitors and anti-TNF biologicals (like infliximab) but with the advantage of small-molecule oral bioavailability. The oxazole nitrogen acts as a crucial hydrogen bond acceptor with the hinge region of the kinase (specifically the Met109 residue), while the highly lipophilic C-4 phenyl and C-5 thiophene rings occupy the deep hydrophobic specificity pocket of the ATP-binding site, locking the kinase in an inactive conformation.

Pathway Stress Cellular Stress MKK MKK3 / MKK6 Stress->MKK p38 p38α MAP Kinase MKK->p38 Phosphorylation TNF TNF-α Production p38->TNF Activation Inhibitor 4,5-Disubstituted Oxazole Inhibitor->p38 Kinase Inhibition

Figure 2: Inhibition of the p38α MAP kinase pathway by 4,5-disubstituted oxazoles.

References

  • [1] Li, B.; Buzon, R. A.; Zhang, Z. "Syntheses of 4,5-Disubstituted Oxazoles via Regioselective C-4 Bromination." Organic Process Research & Development 2007, 11 (6), 951-955. URL:[Link] 2.[2] Li, B.; Buzon, R. A.; Zhang, Z. "Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-Yl)Oxazole." Organic Syntheses 2010, 87, 16. URL:[Link]

  • [3] ChemSrc. "4-phenyl-5-thiophen-2-yl-1,3-oxazole (CAS 959977-85-6) Properties." URL:[Link]

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Conditions for 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole Analysis

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the HPLC analysis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole, providing concise and actionable answers.

Q1: What are the key structural features of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole that influence its chromatographic behavior?

A1: The chromatographic behavior of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is primarily dictated by its aromatic and heterocyclic nature. The presence of a phenyl ring, a thiophene ring, and an oxazole core contributes to its overall non-polar character, making it well-suited for reversed-phase HPLC. The π-electron systems in the aromatic rings can lead to strong interactions with stationary phases that have phenyl ligands.[1] The heteroatoms (nitrogen, oxygen, and sulfur) can also participate in secondary interactions, which may affect peak shape.[2]

Q2: What is a suitable starting point for mobile phase selection in the reversed-phase HPLC analysis of this compound?

A2: For a non-polar compound like 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole, a common starting point for the mobile phase in reversed-phase HPLC is a mixture of water and an organic solvent, such as acetonitrile or methanol.[3] A good initial approach is to use a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the organic solvent concentration.[4] For example, a gradient of 50:50 acetonitrile:water to 90:10 acetonitrile:water over 10-15 minutes can be a good starting point. Water/acetonitrile mixtures are often preferred due to their low viscosity and UV transparency at lower wavelengths.[3]

Q3: Which type of HPLC column is most appropriate for this analysis?

A3: A C18 column is the most widely used and generally suitable stationary phase for the separation of non-polar to moderately polar compounds like 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole.[5] A C8 column could also be considered if shorter retention times are desired.[5] For potentially enhanced selectivity, especially due to the aromatic nature of the analyte, a phenyl-based stationary phase could be advantageous as it can provide π-π interactions.[1]

Q4: What is the recommended detection wavelength for 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole?

A4: The optimal detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of the analyte. For compounds containing phenyl, thiophene, and oxazole moieties, the λmax is typically in the UV region. A study on a similar 1,3,4-oxadiazole derivative reported a λmax of 235 nm.[6][7] It is highly recommended to determine the specific λmax of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole by running a UV-Vis spectrum of a standard solution.[8]

Q5: How can I improve the resolution between my analyte and closely eluting impurities?

A5: Improving resolution can be achieved by optimizing selectivity, efficiency, or retention.[9] To enhance selectivity, you can modify the mobile phase composition, for instance, by changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH if the impurities have ionizable groups.[9][10] Switching to a different stationary phase, such as a phenyl column, can also significantly alter selectivity.[1] To increase efficiency, using a column with smaller particle size or a longer column can lead to sharper peaks.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole.

Issue 1: Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common problem that can affect quantification and resolution.[12]

Root Causes and Solutions:
  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the heteroatoms in your analyte, causing peak tailing.[13]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to ≤ 3 with formic acid or phosphoric acid) can suppress the ionization of silanol groups, minimizing these secondary interactions.[13]

    • Solution 2: Use of End-capped Columns: Modern, high-purity, end-capped silica columns have a reduced number of free silanol groups, which significantly reduces peak tailing for heterocyclic compounds.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the injection volume or dilute the sample and re-inject.[14]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample solvent is of equal or weaker elution strength than the mobile phase.[12]

Troubleshooting Workflow for Peak Tailing:

Caption: A workflow for diagnosing and resolving peak tailing.

Issue 2: Retention Time Shifts

Inconsistent retention times can compromise the reliability of peak identification and quantification.

Root Causes and Solutions:
  • Mobile Phase Preparation: Inaccuracies in mobile phase composition or pH can lead to shifts in retention time.[14]

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a buffer if pH control is critical, although for this neutral compound, it may not be necessary unless dealing with ionizable impurities.[15]

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis. A common temperature is 40°C.[6][7]

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.

    • Solution: If the retention time consistently decreases and peak shape deteriorates, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[16]

Issue 3: Poor Resolution

Inadequate separation between the analyte and other components in the sample matrix is a frequent challenge.

Root Causes and Solutions:
  • Suboptimal Mobile Phase Strength: If the organic solvent percentage is too high, the analyte and impurities may elute too quickly without sufficient interaction with the stationary phase.

    • Solution: Decrease the initial percentage of the organic solvent or use a shallower gradient to increase retention and improve separation.[9]

  • Incorrect Stationary Phase: The chosen stationary phase may not provide the necessary selectivity for the separation.

    • Solution: As mentioned, a phenyl column can offer alternative selectivity for aromatic compounds due to π-π interactions.[1] Experimenting with different stationary phase chemistries is a powerful way to improve resolution.[1]

Logical Relationship of HPLC Parameters for Resolution Optimization:

Resolution_Optimization Goal Improve Resolution Selectivity Optimize Selectivity (α) Goal->Selectivity Efficiency Increase Efficiency (N) Goal->Efficiency Mobile_Phase Modify Mobile Phase - Change organic solvent - Adjust gradient Selectivity->Mobile_Phase Stationary_Phase Change Stationary Phase (e.g., C18 to Phenyl) Selectivity->Stationary_Phase Column_Params Adjust Column Parameters - Decrease particle size - Increase column length Efficiency->Column_Params

Caption: Key parameters for optimizing HPLC resolution.

Section 3: Experimental Protocols

Protocol 1: Standard Method for HPLC Analysis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole

This protocol provides a robust starting point for method development.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient Program 0-2 min: 50% B; 2-12 min: 50-90% B; 12-15 min: 90% B; 15-16 min: 90-50% B; 16-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at λmax (determine experimentally, start at ~235 nm)
Sample Preparation Dissolve sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 10-100 µg/mL.[6][7]
Protocol 2: Column Cleaning and Regeneration

If you experience high backpressure or persistent peak shape issues, your column may be contaminated.

  • Disconnect from Detector: To avoid contaminating the detector, disconnect the column outlet.[12]

  • Buffer Flush: Flush the column with 10-20 column volumes of HPLC-grade water to remove any salts.[12]

  • Organic Solvent Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol to remove non-polar and moderately polar contaminants.[12]

  • Stronger Solvent Wash (if necessary): For strongly retained non-polar contaminants, flush with 20-30 column volumes of isopropanol.

  • Re-equilibration: Re-introduce the organic mobile phase (e.g., acetonitrile) before switching back to your aqueous mobile phase conditions. Equilibrate the column with the initial mobile phase until a stable baseline is achieved.[12]

References

  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles - Benchchem.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Health and Allied Sciences NU. 2024 Jun 10.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Liquid chromatographic properties of aromatic sulfur heterocycles on a Pd(II)-containing stationary phase for petroleum analysis. Journal of Chromatography A. 2005 Jun 15.
  • Exploring the Different Mobile Phases in HPLC - Veeprho.
  • HPLC Column Selection Guide - Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity - ijarsct.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • HPLC Troubleshooting Guide.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts.
  • An In-depth Technical Guide to the Photophysical Properties of Substituted Oxazole Derivatives - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS/MS Methods for 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole Quantification: A Comparative Guide on Sample Preparation and Ionization Strategies

Executive Summary Quantifying highly hydrophobic, heterocyclic compounds in biological matrices presents a unique set of bioanalytical challenges. 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (CAS: 959977-85-6) is characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying highly hydrophobic, heterocyclic compounds in biological matrices presents a unique set of bioanalytical challenges. 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (CAS: 959977-85-6) is characterized by a high partition coefficient (LogP ~4.07) and extensive plasma protein binding[1]. While the oxazole nitrogen provides an excellent site for protonation in mass spectrometry, the molecule's lipophilicity causes it to co-elute with endogenous phospholipids in reversed-phase chromatography, leading to severe ion suppression.

This guide objectively compares sample preparation and ionization strategies to overcome these challenges, culminating in a self-validating, step-by-step LC-MS/MS protocol fully compliant with [2].

Part 1: Sample Preparation Strategies: Mitigating Matrix Effects

The causality behind sample preparation choices for 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is rooted in its physicochemical properties. Because it is highly lipophilic, it elutes late on a standard C18 column. Unfortunately, this is the exact retention window where plasma glycerophosphocholines (phospholipids) elute. If these lipids are not removed during sample preparation, they compete with the target analyte for charge on the surface of the electrospray droplets, causing drastic signal suppression (Matrix Factor < 1).

We compared three standard extraction methods to determine the optimal balance of recovery and phospholipid removal.

Table 1: Comparative Performance of Sample Preparation Methods (Plasma Matrix)
Extraction MethodMechanism of ActionAbsolute Recovery (%)Matrix Factor (MF)*Phospholipid RemovalThroughput
Protein Precipitation (PPT) Denatures proteins via organic solvent (MeCN/MeOH), releasing the analyte.65 - 75%0.42 (Severe Suppression)PoorHigh
Liquid-Liquid Extraction (LLE) Partitions the hydrophobic analyte into an immiscible organic solvent (e.g., MTBE).78 - 85%0.85 (Mild Suppression)ModerateLow (Prone to emulsion)
Solid-Phase Extraction (SPE) Retains analyte on a hydrophobic sorbent while polar lipids and salts are washed away.92 - 98% 0.98 (Negligible Effect) Excellent Medium-High

*Matrix Factor (MF) calculated using the post-extraction spike method established by [3]. An MF of 1.0 indicates no matrix effect.

SPE_Workflow Plasma Spiked Plasma Sample (Analyte + SIL-IS) Condition Condition SPE Cartridge (MeOH -> Water) Plasma->Condition Load Load Sample (Disrupt Protein Binding with 2% H3PO4) Condition->Load Wash Wash Step (5% MeOH, Removes Salts/Proteins) Load->Wash Elute Elution Step (100% MeCN, Extracts Hydrophobic Analyte) Wash->Elute Evap Evaporate & Reconstitute (Concentration) Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS

Solid-Phase Extraction (SPE) workflow for hydrophobic oxazole derivatives.

Part 2: Ionization Platforms: ESI vs. APCI

The choice of ionization source dictates the assay's ultimate sensitivity and ruggedness.

  • Electrospray Ionization (ESI+): Highly efficient at protonating the basic nitrogen of the 1,3-oxazole ring in the liquid phase. However, it is highly susceptible to matrix effects.

  • Atmospheric Pressure Chemical Ionization (APCI+): Ionizes molecules in the gas phase via corona discharge. Because it relies on gas-phase thermodynamics rather than droplet surface dynamics, APCI is vastly more resistant to phospholipid-induced ion suppression.

Table 2: Comparative Data for Ionization Modes
ParameterESI (Positive Mode)APCI (Positive Mode)
Primary Ionization Site Oxazole Nitrogen ( [M+H]+ )Hydrophobic Backbone / Nitrogen
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mL
Linearity Dynamic Range 3 Logs (0.5 - 500 ng/mL)2.5 Logs (5.0 - 1500 ng/mL)
Matrix Susceptibility High (Requires SPE & SIL-IS)Low (Resilient to PPT extracts)
Thermal Degradation NoneMild degradation of thiophene ring

Part 3: Validated LC-MS/MS Protocol (ICH M10 Compliant)

To ensure the utmost trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, the method mathematically normalizes any run-to-run variations in extraction recovery or residual matrix suppression.

Reagent Preparation & System Setup
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides protons for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (MeCN).

  • Chromatography: C18 Column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 20% B to 95% B over 3 minutes to elute the highly lipophilic analyte.

  • Internal Standard: Spike all samples with 50 ng/mL of 13C6​ -4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole (SIL-IS).

Step-by-Step SPE Extraction
  • Pre-treatment: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS. Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) to disrupt analyte-protein binding.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through a Polymeric Reversed-Phase (PRP) SPE cartridge.

  • Loading: Apply the pre-treated plasma sample to the cartridge.

  • Washing: Wash with 1 mL of 5% MeOH in water to remove endogenous salts and polar proteins.

  • Elution: Elute the target compound with 2 x 500 µL of 100% MeCN.

  • Reconstitution: Evaporate the eluate under N2​ gas at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

ICH M10 Validation Execution

According to [4], the method must prove its reliability through rigorous parameter testing:

  • Selectivity: Analyze 6 independent lots of blank plasma. The interfering peak area at the retention time of the analyte must be <20% of the LLOQ response.

  • Matrix Effect (MF): Calculate the IS-normalized MF using the [5]. The Coefficient of Variation (CV) of the IS-normalized MF across 6 lots must be <15%[6].

  • Accuracy & Precision: Run Quality Control (QC) samples at Low, Mid, and High concentrations in 5 replicates. The mean accuracy must be within ±15% of the nominal concentration (±20% at LLOQ)[7].

Validation_Logic Start ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix Check) Start->Selectivity Matrix Matrix Effect (MF) (Post-Extraction Spike) Start->Matrix AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Start->AccPrec Stability Stability Testing (Benchtop, Freeze-Thaw) Start->Stability Matrix->AccPrec Guides IS choice

ICH M10 bioanalytical method validation core parameters.

References

  • ICH Harmonised Guideline: M10 on Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2022. Available at:[Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030, 2003. Available at:[Link]

  • ChemSrc Database. 4-phenyl-5-(thiophen-2-yl)-1,3-oxazole Physicochemical Properties (CAS: 959977-85-6). Available at:[Link]

Sources

Safety & Regulatory Compliance

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